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Compound of Interest

Compound Name: Dimethylstannane

Cat. No.: B1199893 Get Quote

Disclaimer: Direct experimental spectroscopic data for dimethylstannane ((CH₃)₂SnH₂) is not

readily available in the reviewed literature. This guide provides a detailed analysis of the

expected spectroscopic characteristics of dimethylstannane based on the known data of its

close structural analogues, trimethylstannane ((CH₃)₃SnH) and tetramethylstannane

((CH₃)₄Sn). The presented data serves as a reference for researchers, scientists, and drug

development professionals working with organotin compounds.

Introduction
Dimethylstannane ((CH₃)₂SnH₂) is a fundamental organotin hydride. Understanding its

structural and electronic properties through spectroscopic techniques is crucial for its

application in synthesis and materials science. This technical guide summarizes the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

dimethylstannane. Due to the scarcity of direct experimental data, this guide heavily relies on

the analysis of the well-characterized analogues, trimethylstannane and tetramethylstannane.

Predicted Spectroscopic Data of Dimethylstannane
The following tables summarize the predicted and known spectroscopic data for

dimethylstannane and its analogues.

NMR Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. ¹H,

¹³C, and ¹¹⁹Sn are the key nuclei for the characterization of dimethylstannane.

Table 1: Predicted ¹H NMR Data for Dimethylstannane and Analogues

Compound Moiety
Chemical Shift (δ,
ppm)

Coupling
Constants (J, Hz)

Dimethylstannane

((CH₃)₂SnH₂)
CH₃ ~0.1 - 0.3 ²J(¹¹⁹Sn-¹H) ≈ 50-60

SnH₂ ~3.5 - 4.5
¹J(¹¹⁹Sn-¹H) ≈ 1600-

1800

Trimethylstannane

((CH₃)₃SnH)
CH₃ ~0.15 ²J(¹¹⁹Sn-¹H) ≈ 52

SnH ~4.3 ¹J(¹¹⁹Sn-¹H) ≈ 1748

Tetramethylstannane

((CH₃)₄Sn)
CH₃ 0.070

²J(¹¹⁹Sn-¹H) = 54.3,

²J(¹¹⁷Sn-¹H) = 51.9[1]

Predicted values for dimethylstannane are italicized and are based on trends observed in

related organotin hydrides.

Table 2: Predicted ¹³C NMR Data for Dimethylstannane and Analogues

Compound Chemical Shift (δ, ppm) Coupling Constants (J, Hz)

Dimethylstannane

((CH₃)₂SnH₂)
~ -10 to -5 ¹J(¹¹⁹Sn-¹³C) ≈ 300-350

Trimethylstannane

((CH₃)₃SnH)
-9.4 ¹J(¹¹⁹Sn-¹³C) = 334[2]

Tetramethylstannane

((CH₃)₄Sn)
-9.5 ¹J(¹¹⁹Sn-¹³C) ≈ 338

Predicted values for dimethylstannane are italicized.
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Table 3: Predicted ¹¹⁹Sn NMR Data for Dimethylstannane and Analogues

Compound Chemical Shift (δ, ppm)

Dimethylstannane ((CH₃)₂SnH₂) ~ -200 to -250

Trimethylstannane ((CH₃)₃SnH) -109.5

Tetramethylstannane ((CH₃)₄Sn) 0 (Reference)[3]

Predicted values for dimethylstannane are italicized.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups. The key feature in the IR

spectrum of dimethylstannane would be the Sn-H stretching vibration.

Table 4: Key IR Absorptions for Dimethylstannane and Analogues
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Compound Functional Group Wavenumber (cm⁻¹)

Dimethylstannane

((CH₃)₂SnH₂)
Sn-H stretch ~1800-1850

C-H stretch ~2900-3000

CH₃ deformation ~1190, ~1420

Sn-C stretch ~510-530

Trimethylstannane

((CH₃)₃SnH)
Sn-H stretch 1817

C-H stretch 2975, 2907

CH₃ deformation 1192

Sn-C stretch 512, 529

Tetramethylstannane

((CH₃)₄Sn)
C-H stretch 2970, 2890

CH₃ deformation 1188

Sn-C stretch 524[4]

Predicted values for dimethylstannane are italicized and bolded for emphasis.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 5: Expected Mass Spectrometry Data for Dimethylstannane and Analogues
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Compound Molecular Ion (m/z)
Key Fragments (m/z) and
Interpretation

Dimethylstannane

((CH₃)₂SnH₂)
152 (for ¹²⁰Sn)

135 ([M-CH₃]⁺), 120 ([M-

2CH₃]⁺), 119 ([SnH]⁺)

Trimethylstannane

((CH₃)₃SnH)
166 (for ¹²⁰Sn)

149 ([M-CH₃]⁺), 133 ([M-

2CH₃]⁺), 119 ([SnH]⁺)

Tetramethylstannane

((CH₃)₄Sn)
180 (for ¹²⁰Sn)[1]

165 ([M-CH₃]⁺, base peak),

135 ([M-3CH₃]⁺), 120 ([Sn]⁺)

[5]

Predicted values for dimethylstannane are italicized. Tin has several isotopes, leading to a

characteristic isotopic pattern for tin-containing fragments.

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility.

NMR Spectroscopy
Sample Preparation: Samples of organotin compounds are typically prepared in deuterated

solvents such as benzene-d₆, chloroform-d₁, or toluene-d₈ at concentrations ranging from 4-

10 mM for ¹H NMR and higher concentrations (0.3-1.0 M) for ¹³C and ¹¹⁹Sn NMR.[6]

Instrumentation: A standard multinuclear NMR spectrometer (e.g., Bruker Avance 400 MHz

or higher) is used.

¹H NMR: Standard pulse programs are used. Chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and

improve sensitivity. Chemical shifts are referenced to the deuterated solvent.

¹¹⁹Sn NMR: Due to its lower natural abundance and sensitivity, ¹¹⁹Sn NMR often requires a

greater number of scans.[3] Tetramethylstannane (δ = 0 ppm) is the common external
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standard for ¹¹⁹Sn chemical shifts.[3]

Infrared (IR) Spectroscopy
Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates

(e.g., KBr or NaCl). Solid samples are typically prepared as a KBr pellet or a mull (e.g.,

Nujol).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum, typically in the range of 4000-400 cm⁻¹. The instrument is purged with dry air or

nitrogen to minimize atmospheric water and carbon dioxide interference.

Mass Spectrometry
Instrumentation: Electron Ionization (EI) mass spectrometry is commonly used for volatile

organotin compounds. The sample is introduced into the ion source, where it is vaporized

and bombarded with a high-energy electron beam (typically 70 eV).

Analysis: The resulting positively charged fragments are separated by a mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The

detector records the abundance of each fragment, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

compound like dimethylstannane.
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Spectroscopic Analysis Workflow
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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization

of an organotin compound.

Predicted Mass Spectrometry Fragmentation of
Dimethylstannane
The following diagram illustrates the predicted key fragmentation pathways for

dimethylstannane in an EI mass spectrometer.
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Predicted Mass Fragmentation of Dimethylstannane
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Caption: Predicted major fragmentation pathways of the dimethylstannane molecular ion in

mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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